molecular formula C24H40Cl2N2O B560242 PB 28 dihydrochloride CAS No. 172907-03-8

PB 28 dihydrochloride

Número de catálogo: B560242
Número CAS: 172907-03-8
Peso molecular: 443.5 g/mol
Clave InChI: DSRBJOQIBXACIV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PB 28 dihydrochloride is a cyclohexylpiperazine derivative with high selectivity for sigma-2 (σ2) receptors. It exhibits a binding affinity (Ki) of 0.68–0.8 nM for σ2 receptors, demonstrating approximately 19- to 22-fold selectivity over sigma-1 (σ1) receptors (Ki = 15.2 nM for σ1 in one study , and antagonistic activity with Ki = 0.38 nM in another ). This compound displays functional activity in tissue models, inhibiting electrically evoked contractions in guinea pig bladder and ileum with EC50 values of 2.62 µM and 3.96 µM, respectively . Additionally, this compound exhibits cytotoxic and antiproliferative effects in cancer cell lines such as SK-N-SH neuroblastoma and C6 glioma .

Propiedades

IUPAC Name

1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N2O.2ClH/c1-27-24-14-6-12-22-20(8-5-13-23(22)24)9-7-15-25-16-18-26(19-17-25)21-10-3-2-4-11-21;;/h6,12,14,20-21H,2-5,7-11,13,15-19H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRBJOQIBXACIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCCC2CCCN3CCN(CC3)C4CCCCC4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172907-03-8, 172906-90-0
Record name PB28 dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-cyclohexyl-4-(3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl)piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Critical Reaction Parameters

  • Temperature Control : Analogous σ receptor agonists require reaction temperatures between 50–80°C to optimize yield while minimizing side reactions.

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are typical for alkylation steps, as seen in related piperazine syntheses.

  • Purification Methods : Column chromatography with silica gel (eluent: methanol/ethyl acetate gradients) and recrystallization from ethanol/water mixtures are standard for isolating high-purity intermediates.

Quality Assurance and Analytical Data

Purity Specifications

This compound is commercially available at ≥99% purity, verified by reverse-phase HPLC with UV detection at 254 nm. Key impurities include:

  • Unreacted starting materials : Residual cyclohexyl chloride or tetralin derivatives.

  • Monohydrochloride byproduct : Incomplete salt formation during final processing.

Industrial-Scale Manufacturing Considerations

Cost-Efficiency Metrics

  • Atom Economy : The convergent synthesis strategy maximizes atom utilization, critical for reducing raw material costs.

  • Catalyst Selection : Palladium on carbon (Pd/C) or nickel catalysts may facilitate hydrogenation steps in tetralin intermediate synthesis.

Análisis De Reacciones Químicas

El PB 28 dihidrocloruro experimenta diversas reacciones químicas, que incluyen:

    Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

    Reducción: Las reacciones de reducción pueden implicar el uso de agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

    Sustitución: Las reacciones de sustitución pueden ocurrir con reactivos como los halógenos o los agentes alquilantes.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, temperaturas controladas y catalizadores específicos. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Chemical Name: 1-Cyclohexyl-4-[3-(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl]piperazine dihydrochloride
Molecular Weight: Not specified
Purity: ≥99%
Receptor Affinity:

  • Sigma-2 receptor: Ki = 0.8 nM
  • Sigma-1 receptor: Ki = 15.2 nM

PB 28 dihydrochloride functions by selectively binding to sigma receptors, which are implicated in various physiological processes, including cell proliferation and apoptosis. Its ability to modulate these pathways makes it a candidate for therapeutic applications in oncology and neurology.

Antitumor Activity

This compound has demonstrated significant antiproliferative effects in various cancer cell lines:

  • Breast Cancer: In studies involving MCF7 and MCF7 ADR cell lines, PB 28 inhibited cell growth with IC50 values of approximately 25 nM for MCF7 and 15 nM for the drug-resistant MCF7 ADR cells. The compound also decreased levels of P-glycoprotein, enhancing the efficacy of anthracycline drugs like doxorubicin through increased intracellular accumulation .
  • Neuroblastoma and Glioma: The compound exhibited cytotoxic effects in SK-N-SH neuroblastoma and C6 glioma cells, indicating potential use in treating neurogenic tumors .

Neurological Applications

Given its interaction with sigma receptors, this compound is also being explored for its potential neuroprotective properties:

  • Anxiety and Depression: Sigma receptor ligands are hypothesized to play roles in modulating mood disorders. PB 28's activity at sigma receptors could lead to advancements in treatments for anxiety and depression .

Data Tables

Application Area Cell Line IC50 (nM) Mechanism
AntitumorMCF725Inhibition of growth
AntitumorMCF7 ADR15Inhibition of growth
AntitumorSK-N-SH NeuroblastomaNot specifiedCytotoxic effects
AntitumorC6 GliomaNot specifiedCytotoxic effects

Case Study 1: Breast Cancer Treatment

A study published in Molecular Cancer Therapeutics demonstrated that PB 28 not only inhibited the growth of breast cancer cells but also enhanced the efficacy of doxorubicin. The combination treatment showed a significant increase in doxorubicin accumulation within the cells, suggesting that PB 28 could be used to overcome drug resistance .

Case Study 2: Neuroblastoma Effects

In a separate investigation into neuroblastoma cells, PB 28 was shown to induce cell death through mitochondrial pathways, highlighting its potential as an anticancer agent specifically targeting neurogenic tumors .

Comparación Con Compuestos Similares

Key Pharmacological Properties of PB 28 Dihydrochloride

Parameter Value(s) Source
σ2 Receptor Binding (Ki) 0.68–0.8 nM
σ1 Receptor Binding (Ki) 15.2 nM (agonist) / 0.38 nM (antagonist)
EC50 (Guinea Pig Bladder) 2.62 µM
EC50 (Guinea Pig Ileum) 3.96 µM
Cytotoxicity (Cancer Cells) Antiproliferative in SK-N-SH, C6 cells

Receptor Selectivity and Mechanism

This compound’s σ2 selectivity distinguishes it from non-selective sigma ligands. For example:

  • Haloperidol (a well-known sigma receptor ligand) binds to both σ1 and σ2 with similar affinity, unlike PB 28’s σ2-preferential profile .
  • Contradiction in σ1 Activity : describes PB 28 as a σ1 agonist (Ki = 15.2 nM), while identifies it as a σ1 antagonist (Ki = 0.38 nM) . This discrepancy highlights the need for further mechanistic studies.

Structural and Functional Comparisons with Other Dihydrochlorides

Several dihydrochloride salts in the evidence serve distinct purposes but share physicochemical properties with this compound:

Table 1: Comparison of Dihydrochloride Salts
Compound Primary Use/Activity Solubility/Stability Source
This compound σ2 agonist/antagonist, anticancer Soluble in aqueous buffers
3,4-Diaminobenzoic Acid dihydrochloride Hair dye (oxidation agent) Soluble in hot water
Putrescine dihydrochloride Biogenic amine (food analysis) Water-soluble
Cadaverine dihydrochloride Biogenic amine (food analysis) Water-soluble
  • Solubility : Like other dihydrochlorides (e.g., putrescine and cadaverine salts), this compound’s salt form enhances water solubility, facilitating in vitro and in vivo applications .
  • Therapeutic vs. Analytical Use: this compound is pharmacologically active, whereas dihydrochlorides like 3,4-diaminobenzoic acid are used industrially (e.g., hair dye formulations) .

Cytotoxic Profile vs. Anticancer Agents

However, its EC50 values in tissues (2.62–3.96 µM) are higher than clinically approved drugs like doxorubicin (nanomolar range), indicating a need for optimization of potency.

Actividad Biológica

PB 28 dihydrochloride, a cyclohexylpiperazine derivative, is recognized for its significant biological activity, particularly as a high-affinity sigma-2 receptor agonist. This compound has garnered attention in cancer research due to its potential antitumor properties and ability to enhance the efficacy of chemotherapeutic agents.

Sigma Receptor Affinity

This compound exhibits distinct affinities for sigma receptors:

  • σ2 Receptor : Ki value of 0.8 nM
  • σ1 Receptor : Ki value of 15.2 nM

These values indicate a strong selectivity for the σ2 receptor, which is implicated in various cellular processes including cell proliferation and apoptosis .

Antitumor Properties

Research has demonstrated that this compound possesses notable antitumor activity across different cancer cell lines. Key findings include:

  • Cell Lines Studied : MCF7 (breast cancer) and MCF7 ADR (doxorubicin-resistant variant).
  • Mechanism of Action :
    • Inhibition of cell growth with an IC50 in the nanomolar range.
    • Induction of apoptosis independent of caspase pathways.
    • Modulation of the cell cycle, increasing the G0-G1 phase fraction by approximately 20% .

Synergistic Effects with Chemotherapy

PB 28 has been shown to enhance the effects of doxorubicin, a common chemotherapeutic agent. The combination therapy resulted in:

  • Increased intracellular accumulation of doxorubicin (approximately 50% in MCF7 and 75% in MCF7 ADR).
  • A significant reduction in P-glycoprotein (P-gp) expression, which is often responsible for drug resistance .

Summary of Key Findings

Parameter MCF7 Cells MCF7 ADR Cells
IC50 (PB 28)Nanomolar rangeNanomolar range
Apoptosis InductionYesYes
Increase in G0-G1 Phase Fraction~20%~20%
Reduction in P-gp Expression~60%~90%
Doxorubicin Accumulation Increase~50%~75%

Study on PB 28's Mechanism

A pivotal study published in Molecular Cancer Therapeutics explored PB 28's mechanism in detail. It highlighted that PB 28 not only inhibited cell growth but also modified signaling pathways associated with apoptosis and drug resistance. The study concluded that PB 28 could serve as both an antitumor agent and a drug resistance modifier, particularly when used in conjunction with established chemotherapeutics like doxorubicin .

Additional Research Insights

Further investigations into PB 28's effects on other cancer types have indicated its potential utility beyond breast cancer:

  • Neuroblastoma Models : PB 28 exhibited cytotoxic effects in SK-N-SH human neuroblastoma cell lines, suggesting broader applicability in treating various malignancies .
  • Glioma Studies : Similar antiproliferative effects were noted in C6 rat glioma cells, reinforcing the compound's versatility as an anticancer agent .

Q & A

Q. What experimental approaches are recommended to confirm the σ2 receptor selectivity of PB 28 dihydrochloride in vitro?

To validate σ2 selectivity, perform competitive receptor binding assays using radiolabeled ligands (e.g., 3^3H-DTG for σ2 and 3^3H-(+)-pentazocine for σ1). Compare inhibition constants (Ki) across receptor subtypes, leveraging PB 28’s reported Ki values of 0.8 nM (σ2) and 15.2 nM (σ1) . Include reference ligands like haloperidol (pan-σ antagonist) to control for assay specificity. Data normalization to percent displacement relative to non-specific binding ensures accuracy.

Q. Which in vitro models are appropriate for assessing the anti-proliferative effects of this compound?

Use SK-N-SH neuroblastoma and C6 glioma cell lines, as PB 28 demonstrates cytotoxic and anti-proliferative activity in these models . Employ MTT or resazurin assays to quantify cell viability, with EC50 values calculated using nonlinear regression (e.g., 3.96 μM in guinea pig ileum). Include positive controls (e.g., cisplatin) and account for solvent effects by testing vehicle-treated cells in parallel.

Q. How should researchers design dose-response experiments to evaluate PB 28’s σ2-mediated effects in tissue preparations?

Isolate tissues such as guinea pig bladder or ileum and measure electrically evoked contractions. Apply PB 28 in a concentration gradient (e.g., 0.1–30 μM) to determine EC50 values (reported as 2.62–3.96 μM) . Pre-incubate tissues with σ1 antagonists (e.g., NE-100) to isolate σ2-specific responses. Normalize data to baseline contraction amplitude and report results as percent inhibition.

Advanced Research Questions

Q. What strategies can resolve discrepancies between PB 28’s in vitro receptor affinity and in vivo pharmacological effects?

Investigate pharmacokinetic factors like blood-brain barrier penetration using LC-MS/MS quantification in plasma and tissues. Complement binding assays with functional studies (e.g., cAMP modulation) to assess receptor activation dynamics. For in vivo models, employ σ2-knockout mice to isolate target-specific effects . Autoradiography or PET imaging with σ2-specific tracers (e.g., 18^{18}F-ISO-1) may further validate tissue distribution .

Q. How can researchers optimize experimental conditions for studying σ2-mediated apoptosis using this compound?

Pre-treat cells with σ1 antagonists (e.g., PD 144418 oxalate) to eliminate cross-talk between σ subtypes . Use a time-course design (e.g., 24–72 hours) to capture apoptotic markers (e.g., caspase-3 activation, Annexin V staining). Pair PB 28 with σ2-specific siRNA knockdown to confirm mechanism-specific effects. Include ROS scavengers (e.g., NAC) to test oxidative stress involvement.

Q. What methodologies integrate PB 28’s cytotoxic data with proteomic analysis for mechanistic insights?

Combine RNA sequencing of PB 28-treated cells with pathway enrichment analysis (e.g., KEGG, GO) to identify dysregulated apoptotic or proliferative pathways . Validate findings via Western blot for proteins like p53 or Bcl-2. For translational relevance, correlate in vitro data with xenograft tumor regression studies, using PB 28 doses calibrated to human equivalent levels.

Data Analysis and Validation

Q. How should contradictory results between PB 28’s receptor affinity and functional assays be interpreted?

Conduct Schild analysis to determine if PB 28 acts as an agonist, antagonist, or allosteric modulator. For example, its high σ2 affinity (Ki = 0.8 nM) but moderate functional potency (EC50 = 2.62 μM in bladder) may suggest biased signaling or tissue-specific receptor coupling . Use β-arrestin recruitment assays (e.g., BRET) to probe signaling bias.

Q. What statistical frameworks are suitable for analyzing PB 28’s dose-dependent effects in heterogeneous cell populations?

Apply mixed-effects models to account for variability in cell viability assays. Use bootstrapping to estimate confidence intervals for EC50 values. For RNA-seq data, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to adjust for multiple comparisons .

Experimental Design Considerations

Q. How can researchers control for off-target effects when using this compound in neuronal models?

Screen PB 28 against panels of unrelated receptors (e.g., adrenergic, dopamine) using radioligand displacement assays. In functional studies, employ orthogonal assays (e.g., calcium imaging vs. cAMP accumulation) to confirm σ2 specificity. Reference PB 28’s >1,000-fold selectivity over σ1 and other receptors .

Q. What protocols ensure reproducibility when testing PB 28’s anti-proliferative effects across laboratories?

Standardize cell culture conditions (e.g., passage number, serum concentration) and use validated σ2-positive cell lines. Report PB 28’s solubility parameters (e.g., soluble in water at 20 mM with mild heating) and storage conditions (4°C, protected from light) . Share raw data and analysis scripts via repositories like Zenodo to enhance transparency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PB 28 dihydrochloride
Reactant of Route 2
PB 28 dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.